8-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Overview
Description
8-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE is an organic heteropentacyclic compound This compound is characterized by its unique structure, which includes a quinoline core fused with a dioxolo ring and substituted with isopropoxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the quinoline core or other functional groups.
Substitution: Substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
8-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Actinodaphnine: An organic heteropentacyclic compound with similar structural features.
Pinacol Boronic Esters: Compounds with valuable building blocks in organic synthesis.
Uniqueness
8-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE is unique due to its specific substitution pattern and the presence of the dioxolo ring fused with the quinoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
8-(3-methoxy-4-propan-2-yloxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-11(2)26-16-5-4-12(6-17(16)23-3)13-8-20(22)21-15-9-19-18(7-14(13)15)24-10-25-19/h4-7,9,11,13H,8,10H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKLSOOVRHNNQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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